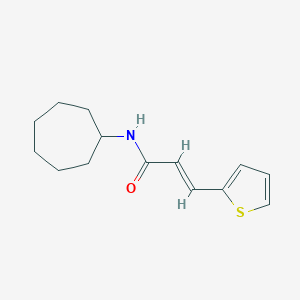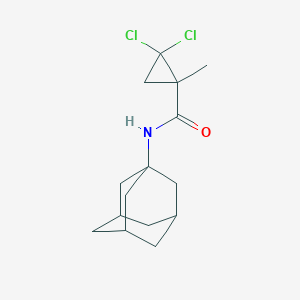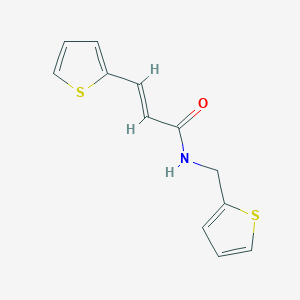![molecular formula C25H21N3OS B458489 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B458489.png)
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrazoline ring, and various phenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole typically involves the condensation of appropriate thiazole and pyrazoline precursors. One common method involves the reaction of 4-phenylthiazole-2-carbaldehyde with 4-methoxyphenylhydrazine and phenylhydrazine under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazoline rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-chlorophenyl)-2-pyrazoline
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-nitrophenyl)-2-pyrazoline
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-hydroxyphenyl)-2-pyrazoline
Uniqueness
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets .
Eigenschaften
Molekularformel |
C25H21N3OS |
|---|---|
Molekulargewicht |
411.5g/mol |
IUPAC-Name |
2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H21N3OS/c1-29-21-14-12-20(13-15-21)24-16-22(18-8-4-2-5-9-18)27-28(24)25-26-23(17-30-25)19-10-6-3-7-11-19/h2-15,17,24H,16H2,1H3 |
InChI-Schlüssel |
GBYLVABADFVOHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-(6-{[(5-bromo-2-thienyl)carbonyl]amino}hexyl)-2-thiophenecarboxamide](/img/structure/B458406.png)


![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]azepane](/img/structure/B458413.png)

![2,2,2-trifluoro-N-{9-[(trifluoroacetyl)amino]nonyl}acetamide](/img/structure/B458416.png)
![6-Tert-pentyl-2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458418.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)

![3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B458422.png)

![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)


